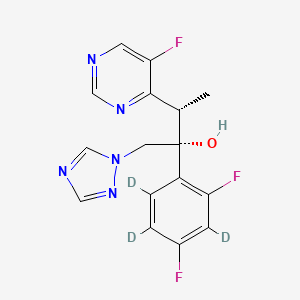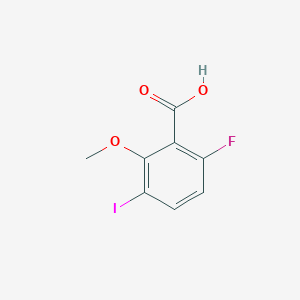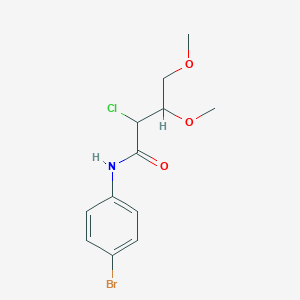
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide is an organic compound that features a bromine atom attached to a phenyl ring, a chlorine atom, and two methoxy groups attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide typically involves the condensation of 4-bromobenzoyl chloride with 2-chloro-3,4-dimethoxybutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact .
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include derivatives with different halogens or other substituents.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
科学的研究の応用
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
作用機序
The mechanism of action of N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Similar structure with a thiazole ring instead of the butanamide backbone.
4-bromophenylacetic acid: Contains a bromophenyl group but lacks the amide and methoxy functionalities.
Uniqueness
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual halogenation (bromine and chlorine) and methoxy groups make it a versatile compound for various synthetic and research applications .
特性
CAS番号 |
7468-07-7 |
|---|---|
分子式 |
C12H15BrClNO3 |
分子量 |
336.61 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide |
InChI |
InChI=1S/C12H15BrClNO3/c1-17-7-10(18-2)11(14)12(16)15-9-5-3-8(13)4-6-9/h3-6,10-11H,7H2,1-2H3,(H,15,16) |
InChIキー |
POFFKFJTJWAGOY-UHFFFAOYSA-N |
正規SMILES |
COCC(C(C(=O)NC1=CC=C(C=C1)Br)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


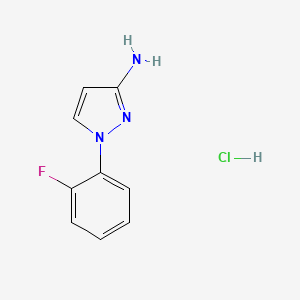

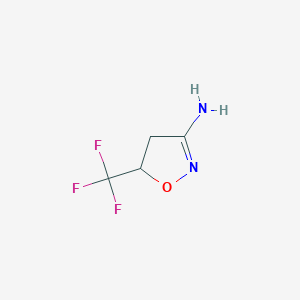
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B14011970.png)
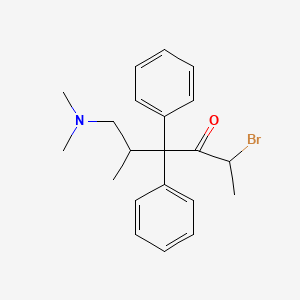
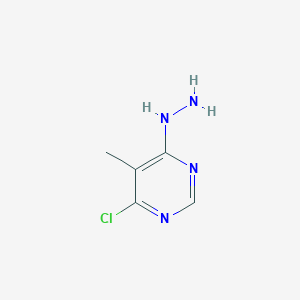
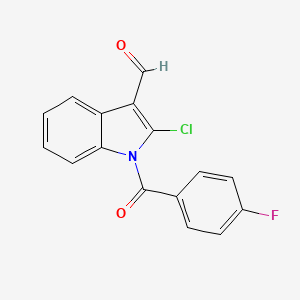
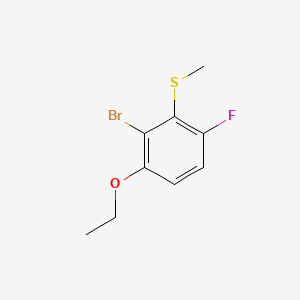
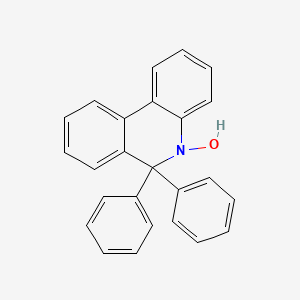
![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)

![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
